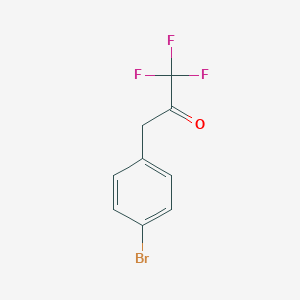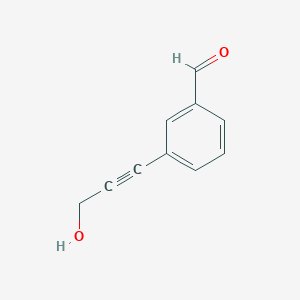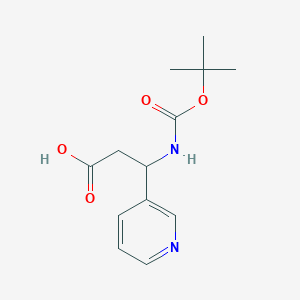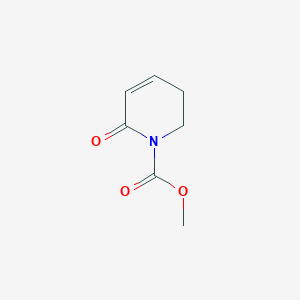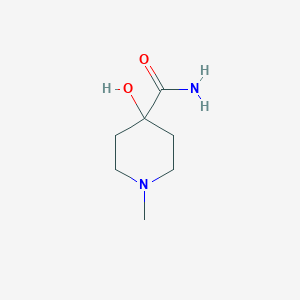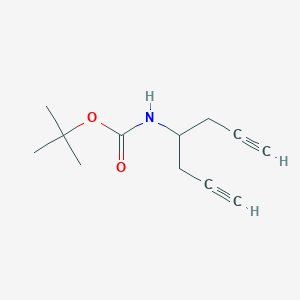
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne
Vue d'ensemble
Description
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne, also known as Boc-hepta-1,6-diyne, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. This compound belongs to the class of alkynes and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the amino terminus.
Applications De Recherche Scientifique
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to possess anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block for the synthesis of novel drugs and biologically active molecules. In materials science, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a precursor for the synthesis of functionalized carbon nanotubes and graphene. In nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a linker molecule for the synthesis of dendrimers and other nanoscale structures.
Mécanisme D'action
The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne is complex and depends on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne acts as a precursor for the synthesis of functionalized carbon nanotubes and graphene by undergoing various chemical reactions such as cycloadditions and cross-coupling reactions.
Effets Biochimiques Et Physiologiques
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to have various biochemical and physiological effects depending on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to induce apoptosis and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to enhance the mechanical and electrical properties of carbon nanotubes and graphene.
Avantages Et Limitations Des Expériences En Laboratoire
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has several advantages for lab experiments such as its ease of synthesis, high stability, and versatility. It can be used as a building block for the synthesis of various biologically active molecules and nanoscale structures. However, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne also has some limitations such as its toxicity and potential side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
Orientations Futures
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has a wide range of potential applications in various fields of scientific research. Some future directions for research include the synthesis of novel drugs and biologically active molecules, the development of new materials with enhanced properties, and the exploration of new applications in nanotechnology. Further research is also needed to understand the mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne and its potential side effects.
Propriétés
Numéro CAS |
181478-03-5 |
|---|---|
Nom du produit |
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
tert-butyl N-hepta-1,6-diyn-4-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14) |
Clé InChI |
OETVIAYXAPEIHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
Synonymes |
Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

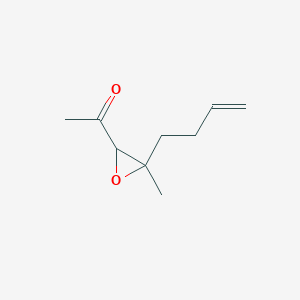
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
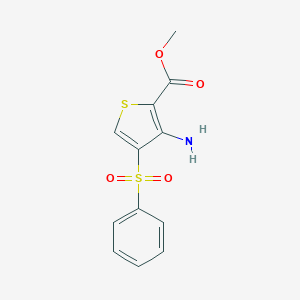
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

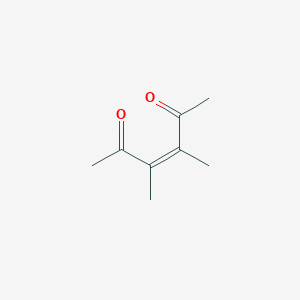
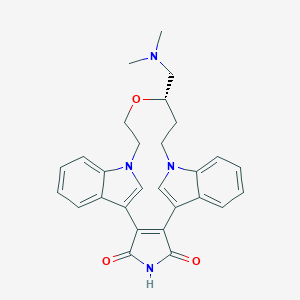
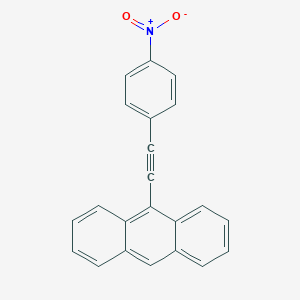
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
